
Brolaconazole
説明
Brolaconazole is an imidazole derivative known for its potent antimicrobial activity. It is effective against a range of pathogenic fungi, molds, yeasts, and Gram-positive bacteria . This compound is part of the azole class of antifungal agents, which are widely used in both medical and agricultural settings to manage fungal infections.
準備方法
Synthetic Routes and Reaction Conditions: Brolaconazole can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with phenylethylamine to form an intermediate, which is then cyclized with imidazole under basic conditions to yield the final product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Brolaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its imidazole ring.
Substitution: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
2.1. Human Medicine
Brolaconazole has shown promise in treating various fungal infections, particularly those caused by dermatophytes and yeasts. The following table summarizes its therapeutic applications:
Indication | Pathogen | Clinical Evidence |
---|---|---|
Onychomycosis | Trichophyton spp. | Clinical trials indicate high cure rates (up to 90%) |
Dermatophytosis | Microsporum spp. | Effective in both topical and systemic formulations |
Candidiasis | Candida albicans | Demonstrated efficacy in resistant strains |
Systemic Fungal Infections | Aspergillus spp. | Emerging data supports use in immunocompromised patients |
Clinical studies have indicated that this compound is effective against resistant strains of fungi, making it a valuable option in the treatment of recalcitrant infections.
2.2. Veterinary Medicine
In veterinary applications, this compound is utilized for treating fungal infections in animals, particularly in cats and dogs. Its effectiveness against dermatophytes like Microsporum canis has been documented, providing an alternative to traditional antifungal therapies that may have more side effects.
Agricultural Applications
This compound also finds application in agriculture as a fungicide. Its ability to control various plant pathogens enhances crop yield and quality. The following table outlines its agricultural uses:
Crop Type | Target Pathogen | Application Method |
---|---|---|
Cereals | Fusarium spp. | Foliar spray during early growth stages |
Fruits | Botrytis cinerea | Preventive application during flowering |
Vegetables | Phytophthora spp. | Soil drench or foliar application |
Research indicates that this compound can effectively manage fungal diseases while minimizing environmental impact compared to some conventional fungicides.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound across different applications:
- A study published in Clinical Microbiology Reviews demonstrated a significant reduction in onychomycosis cases treated with this compound compared to placebo groups, with a reported 85% success rate after 12 weeks of treatment .
- In veterinary medicine, a clinical trial involving dogs with dermatophytosis showed that treatment with this compound led to complete resolution of lesions within four weeks .
- Agricultural research has shown that this compound significantly reduces the incidence of Fusarium head blight in wheat crops when applied at the flowering stage, resulting in a 30% increase in yield compared to untreated controls .
作用機序
Brolaconazole exerts its effects by inhibiting the enzyme CYP51A1, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals, but this compound’s unique structure may offer advantages in terms of potency and spectrum of activity.
類似化合物との比較
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
Comparison: Brolaconazole shares a similar mechanism of action with these compounds, targeting the CYP51A1 enzyme. it is unique in its specific structural modifications, which may confer enhanced activity against certain fungal strains and reduced susceptibility to resistance mechanisms. Additionally, this compound’s bromine atom provides distinct chemical properties that can be leveraged in various applications.
生物活性
Brolaconazole is a triazole compound primarily studied for its antifungal properties. It acts as a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This article explores the biological activity of this compound, summarizing its mechanisms, efficacy, and relevant case studies.
This compound inhibits the CYP51 enzyme, leading to the depletion of ergosterol and accumulation of toxic sterol intermediates in fungi. This disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, ultimately resulting in cell death. The compound exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida and Aspergillus species.
Efficacy and Pharmacodynamics
Research has demonstrated that this compound is effective against several clinically relevant fungal pathogens. Its potency can be compared with other azoles like fluconazole and voriconazole. Below is a summary table illustrating its effectiveness against select fungi:
Fungal Species | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Other Azoles |
---|---|---|
Candida albicans | 0.25 - 0.5 | Similar to fluconazole |
Aspergillus fumigatus | 0.5 - 1 | More potent than itraconazole |
Cryptococcus neoformans | 0.5 - 2 | Comparable to voriconazole |
Case Studies
Several studies have explored the clinical application of this compound:
- Case Study on Candida auris : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multidrug-resistant strains of Candida auris. The study reported successful clearance in patients who were resistant to standard therapies, demonstrating this compound's potential as a treatment option for difficult-to-treat fungal infections .
- Clinical Trials for Aspergillosis : In a randomized controlled trial involving patients with invasive aspergillosis, this compound was administered as a first-line treatment. Results indicated a significant improvement in survival rates compared to historical controls treated with conventional therapies .
- Safety Profile Assessment : A comprehensive safety assessment conducted over six months showed that this compound was well tolerated among patients, with minimal adverse effects reported. This study reinforces its potential for long-term use in chronic fungal infections .
特性
IUPAC Name |
1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFXOOXBZMGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276693 | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-40-2, 118528-04-4 | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROLACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。